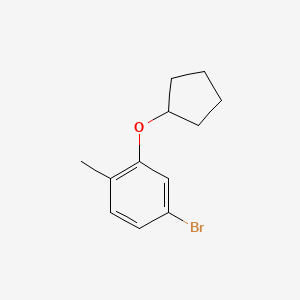![molecular formula C18H21NO B3109038 1-环丁基-N-[(4-苯氧基苯基)甲基]甲胺 CAS No. 169943-58-2](/img/structure/B3109038.png)
1-环丁基-N-[(4-苯氧基苯基)甲基]甲胺
描述
1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
双重血清素/去甲肾上腺素再摄取抑制
1-环丁基-N-[(4-苯氧基苯基)甲基]甲胺及其类似物表现出选择性的双重血清素和去甲肾上腺素再摄取药理学。它们在人类体外代谢稳定性、hERG选择性和被动膜渗透性方面显示出前景,表明作为受这些神经递质影响的疾病的治疗剂的潜力 (Whitlock、Blagg和Fish,2008)。
结构研究
该化合物的结构已在各种研究中得到探索。例如,已经表征了含有环丁烷环、肟基和苯环的肟衍生物,提供了对其晶体学和化学性质的见解。这项研究有助于理解该化合物的潜在应用和相互作用 (Dinçer、Özdemir、Yilmaz和Cukurovalı,2005)。
量子构效关系(QSAR)模型
QSAR模型已被用于评估苯氧基苯基-甲胺类化合物中的活性。这些模型使用哈米特类型的供电子-吸电子取代基值来描述取代基的大小,并阐明“A”和“B”环的构效关系(SAR)。这种方法有助于理解该化合物的生物活性和潜在的药用应用 (Mente、Gallaschun、Schmidt、Lebel、Vanase-Frawley和Fliri,2008)。
合成与表征
该化合物已以各种形式合成和表征。例如,一项研究详细介绍了1-[5-(4-甲基苯基)-1,3,4-恶二唑-2-基]甲胺的合成,说明了该化合物的合成路线及其光谱表征,这对于其在各个科学领域的潜在应用至关重要 (Shimoga、Shin和Sang-Youn Kim,2018)。
光细胞毒性和细胞成像
该化合物的铁(III)配合物和类似的席夫碱已被研究其在癌细胞中的摄取和光细胞毒性。这些配合物由于它们在光照射下产生活性氧的能力以及它们优先被癌细胞摄取,因此在癌症治疗中显示出巨大的潜力 (Basu、Pant、Hussain、Kondaiah和Chakravarty,2015)。
抗菌活性
该化合物的某些衍生物显示出有希望的抗菌活性。例如,合成了新的苯并呋喃衍生物,对各种微生物表现出很强的抗菌作用,突出了该化合物在开发新的抗菌剂中的潜力 (Koca、Servi、Kırılmış、Ahmedzade、Kazaz、Ozbek和Otük,2005)。
属性
IUPAC Name |
1-cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-7-17(8-3-1)20-18-11-9-16(10-12-18)14-19-13-15-5-4-6-15/h1-3,7-12,15,19H,4-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECBTAKRAQBRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
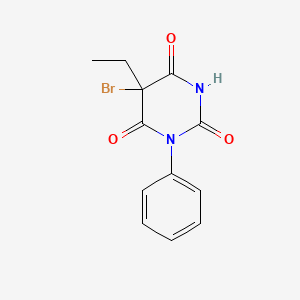
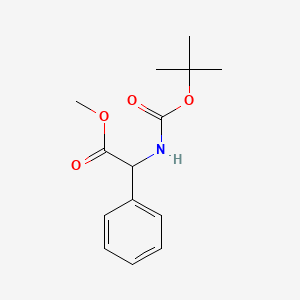
![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108976.png)
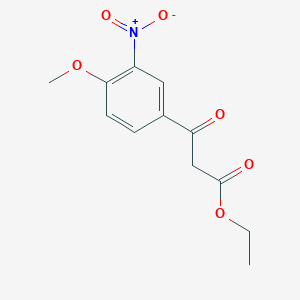
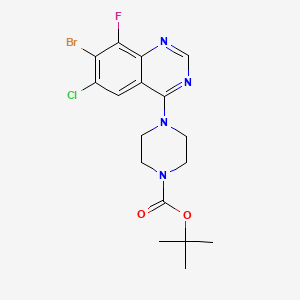
![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)
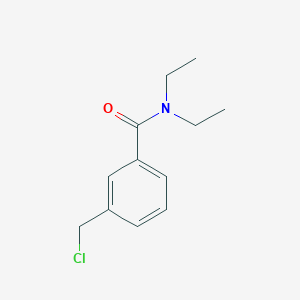
![(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B3109019.png)
![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)
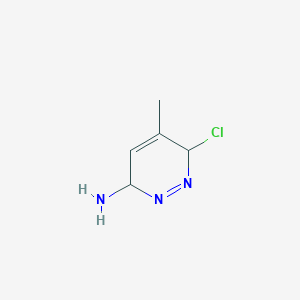
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine](/img/structure/B3109049.png)
